REACTION_CXSMILES
|
[CH2:1]([C:5]1(O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3].P(=O)(O)(O)O>>[CH2:1]([C:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1(CCCCC1)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
492 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1(CCCCC1)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
paraffin
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
While 1-isobutylcyclohex-1-ene and water distilled (boiling point 60° C.)
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
heated further (vacuum from 170 to 40 mbar)
|
Type
|
CUSTOM
|
Details
|
The distillate was decanted
|
Type
|
EXTRACTION
|
Details
|
the water phase extracted with pentane (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phases were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 448 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 253.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |